3,4-Diaminobutanoic acid

Descripción general

Descripción

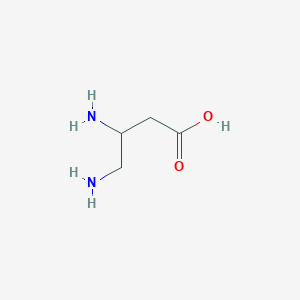

3,4-Diaminobutanoic acid is a non-proteinogenic amino acid with the molecular formula C₄H₁₀N₂O₂ It is structurally characterized by the presence of two amino groups attached to the butanoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,4-Diaminobutanoic acid can be synthesized through several methods. One common approach involves the protection of the amino groups followed by selective deprotection and functionalization.

Industrial Production Methods: Industrial production of this compound often involves biotechnological methods, such as fermentation using genetically modified microorganisms. These methods are advantageous due to their efficiency and sustainability. Additionally, chemical synthesis routes are also employed, which may involve the use of chiral catalysts to ensure the production of enantiomerically pure compounds .

Análisis De Reacciones Químicas

Oxidation Reactions

The amino groups in 3,4-diaminobutanoic acid undergo oxidation under controlled conditions. For example:

-

Reagents/Conditions : Hydrogen peroxide (H₂O₂) or other oxidizing agents.

-

Products : Nitro derivatives or oxidized intermediates, depending on the reaction environment.

-

Mechanism : Oxidation of primary amines to nitro groups or formation of imines via intermediate steps .

Reduction Reactions

Reduction typically targets the carboxylic acid or modifies substituents:

-

Reagents/Conditions : Sodium borohydride (NaBH₄) or catalytic hydrogenation.

-

Products : Reduced derivatives such as alcohols or amines, depending on the functional group targeted.

Nucleophilic Substitution Reactions

The amino groups act as nucleophiles in substitution reactions:

-

Reagents/Conditions : Alkyl halides or acyl chlorides in basic/acidic media.

-

Products :

Condensation Reactions

The compound participates in condensation with carbonyl-containing reagents:

-

Reagents/Conditions : Aldehydes/ketones or carboxylic acids.

-

Products :

Cyclization Reactions

Heating or catalytic conditions promote intramolecular cyclization:

-

Reagents/Conditions : Thermal treatment (e.g., 150–200°C) or acid catalysis.

-

Products :

pH-Dependent Reactivity

The compound exhibits amphoteric behavior due to its amino and carboxylic acid groups:

-

Acidic conditions : Protonation of amines enhances electrophilic substitution.

-

Basic conditions : Deprotonation of the carboxylic acid promotes nucleophilic reactivity .

Enzymatic Interactions

In biological systems, this compound interacts with enzymes such as GABA transaminase:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3,4-Diaminobutanoic acid possesses two amino groups located at the 3rd and 4th positions of the butanoic acid backbone. This configuration allows for versatile chemical reactivity, making it a valuable building block in organic synthesis.

Chemical Research Applications

Synthesis of Complex Molecules:

- Role in Peptide Synthesis: this compound is utilized in the synthesis of peptides due to its ability to form stable peptide bonds. Its orthogonal protection strategies enhance its utility in solid-phase peptide synthesis .

- Building Block for Pharmaceuticals: It serves as a precursor for various pharmaceutical compounds and specialty chemicals. Its chiral nature allows it to be used in the development of enantioselective catalysts.

Table 1: Chemical Applications of this compound

| Application | Description |

|---|---|

| Peptide Synthesis | Used for stable peptide bond formation |

| Organic Synthesis | Building block for pharmaceuticals and specialty chemicals |

| Enzyme Inhibition Studies | Investigated for interactions with enzyme substrates |

Biological Research Applications

Antisense Peptide Nucleic Acids:

- Recent studies have demonstrated the effectiveness of diaminobutanoic acid dendrons as carriers for delivering antisense peptide nucleic acids (PNAs) to combat multidrug-resistant Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. These dendrons showed specific antimicrobial activity while maintaining low toxicity to human cells .

Model Compound for Enzyme Studies:

- The compound is employed in studies involving enzyme-substrate interactions and protein folding mechanisms, providing insights into amino acid behavior in biological systems.

Table 2: Biological Applications of this compound

| Application | Description |

|---|---|

| Antimicrobial Agents | Dendrons used for targeted delivery of PNAs |

| Enzyme Interaction Studies | Model compound for studying enzyme kinetics |

| Neurotransmitter Modulation | Investigated for potential therapeutic effects |

Medical Applications

Neurological Disorders:

- Research indicates that this compound may modulate neurotransmitter levels, suggesting potential therapeutic roles in neurological conditions.

Anticancer Properties:

- Investigations into its anticancer properties reveal that derivatives of this compound can inhibit specific enzymes involved in cancer progression, offering a pathway for developing new cancer therapies .

Table 3: Medical Applications of this compound

| Application | Description |

|---|---|

| Neurological Therapeutics | Potential role in treating neurological disorders |

| Anticancer Agents | Inhibition of enzymes related to cancer progression |

Industrial Applications

Production of Specialty Chemicals:

- In the industrial sector, this compound is employed as an intermediate in the synthesis of various specialty chemicals and agrochemicals. Its unique properties facilitate the production of advanced materials.

Table 4: Industrial Applications of this compound

| Application | Description |

|---|---|

| Specialty Chemicals Production | Intermediate in chemical synthesis |

| Agrochemical Development | Used in the formulation of agrochemicals |

Case Studies

- Antisense Dendron Delivery System:

-

Neurotransmitter Modulation Study:

- Research into the modulation of neurotransmitter levels using diaminobutanoic acid derivatives showed promising results in animal models for treating conditions like depression and anxiety disorders.

Mecanismo De Acción

The primary mechanism of action of 3,4-diaminobutanoic acid involves the inhibition of GABA transaminase, an enzyme responsible for the degradation of gamma-aminobutyric acid (GABA). By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have various neurological effects. Additionally, it acts as a GABA reuptake inhibitor, further enhancing its effects on GABAergic neurotransmission .

Comparación Con Compuestos Similares

2,4-Diaminobutyric acid: Similar in structure but differs in the position of the amino groups.

2,3-Diaminopropionic acid: Contains one less carbon in the backbone.

Ornithine: An amino acid with a similar structure but different functional groups.

Uniqueness: 3,4-Diaminobutanoic acid is unique due to its specific arrangement of amino groups, which imparts distinct chemical and biological properties. Its ability to inhibit GABA transaminase and act as a GABA reuptake inhibitor sets it apart from other similar compounds, making it a valuable molecule for research and therapeutic applications .

Actividad Biológica

3,4-Diaminobutanoic acid (DAB) is a diamino acid that has garnered attention for its diverse biological activities. This compound has been studied for its potential applications in various fields, including medicine and biotechnology. The following sections provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is an amino acid with the molecular formula . It features two amine groups, which contribute to its reactivity and biological functions. The compound can be synthesized through various methods, including the modification of existing amino acids or through direct chemical synthesis.

Biological Activities

1. Antimicrobial Properties

Research has indicated that DAB exhibits significant antimicrobial activity. A study highlighted the effectiveness of poly(γ-l-diaminobutanoic acid) (γ-PAB), a polymer derived from DAB, which demonstrated strong inhibitory effects against various yeasts and moderate activity against bacteria. The half-maximal inhibitory concentration (IC50) values were determined to evaluate its potency against different microorganisms .

| Microorganism | IC50 (µg/mL) |

|---|---|

| Candida albicans | 15 |

| Saccharomyces cerevisiae | 20 |

| Escherichia coli | 50 |

2. Antisense Peptide Nucleic Acids (PNAs) Delivery

DAB has been utilized in the development of dendron-based carriers for the delivery of antisense PNAs targeting bacterial genes. These dendrons have shown specific antimicrobial activity against multidrug-resistant strains such as E. coli and Klebsiella pneumoniae. The dendron-PNA conjugates exhibited low toxicity to human cells while maintaining high stability in serum, indicating their potential as novel antibacterial agents .

3. Immune Modulation

DAB derivatives have also been studied for their role in modulating immune responses. Compounds derived from DAB have been shown to inhibit the enzymatic activity of aminopeptidases involved in immune regulation, such as ERAP1 and ERAP2. These inhibitors can downregulate macrophage activation and influence dendritic cell function, suggesting a therapeutic potential in treating autoimmune diseases and cancers .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, γ-PAB was tested against clinical isolates of fungi and bacteria. The results demonstrated that γ-PAB effectively inhibited fungal growth at lower concentrations compared to traditional antifungal agents. This study supports the potential use of DAB derivatives in clinical applications for treating infections caused by resistant pathogens.

Case Study 2: Delivery Mechanism of Dendron-PNA Conjugates

In vivo studies using murine models showed that dendron-PNA conjugates based on DAB could penetrate bacterial membranes independently of common resistance mechanisms. This finding is crucial for developing new therapies against resistant bacterial strains, as it highlights a novel delivery mechanism that bypasses traditional barriers .

Propiedades

IUPAC Name |

3,4-diaminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c5-2-3(6)1-4(7)8/h3H,1-2,5-6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKAYTBBWLDCBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562684 | |

| Record name | 3,4-Diaminobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131530-16-0 | |

| Record name | 3,4-Diaminobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different synthetic approaches for obtaining enantiomerically pure 3,4-diaminobutanoic acid?

A1: Two main synthetic strategies for enantiomerically pure this compound are highlighted in the provided research:

- Enzymatic Desymmetrization: Lipase B from Candida antarctica can efficiently catalyze the desymmetrization of dimethyl 3-(benzylamino)glutarate through ammonolysis. This method leads to the formation of enantiopure monoamides, which can be further converted to (R)-3,4-diaminobutanoic acid []. You can read more about this approach here: .

- Stereospecific Synthesis from D-Aspartic Acid: A practical and scalable method utilizes D-aspartic acid as a starting material for the stereospecific synthesis of (R)-3,4-diaminobutanoic acid dihydrochloride. This six-step synthesis proceeds with good overall yield and offers a potentially viable route for larger-scale production []. Further details on this method can be found here: .

Q2: Are there analytical techniques specifically designed for the detection and quantification of this compound?

A2: While the provided abstracts do not directly focus on analytical methods for this compound, a related paper describes a selective quantitation method for the neurotoxin β-Methylamino-L-alanine (BMAA) using hydrophilic-interaction liquid chromatography–differential mobility spectrometry–tandem mass spectrometry (HILIC–DMS–MS/MS) []. This suggests that similar chromatographic and mass spectrometry techniques could potentially be adapted for the analysis of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.